molecular formula C17H17NO2S B5774227 1-(2,3-Dihydroindol-1-yl)-2-(4-methylsulfanylphenoxy)ethanone

1-(2,3-Dihydroindol-1-yl)-2-(4-methylsulfanylphenoxy)ethanone

Cat. No.: B5774227
M. Wt: 299.4 g/mol
InChI Key: KKNZWQMNNRVQKZ-UHFFFAOYSA-N
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Description

1-(2,3-Dihydroindol-1-yl)-2-(4-methylsulfanylphenoxy)ethanone is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an indole ring fused with a phenoxyethanone moiety, which is further substituted with a methylsulfanyl group. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dihydroindol-1-yl)-2-(4-methylsulfanylphenoxy)ethanone typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Attachment of the Phenoxyethanone Moiety: The phenoxyethanone moiety can be introduced through a nucleophilic substitution reaction, where the indole derivative reacts with 2-chloro-1-(4-methylsulfanylphenoxy)ethanone in the presence of a base such as potassium carbonate.

    Final Product Formation: The final product, this compound, is obtained after purification through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dihydroindol-1-yl)-2-(4-methylsulfanylphenoxy)ethanone can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions with various nucleophiles under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Potassium carbonate, sodium hydride.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

1-(2,3-Dihydroindol-1-yl)-2-(4-methylsulfanylphenoxy)ethanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,3-Dihydroindol-1-yl)-2-(4-methylsulfanylphenoxy)ethanone is not fully understood. it is believed to interact with specific molecular targets and pathways, such as:

    Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2,3-Dihydroindol-1-yl)-2-(4-methylphenoxy)ethanone: Lacks the methylsulfanyl group, which may affect its biological activity.

    1-(2,3-Dihydroindol-1-yl)-2-(4-chlorophenoxy)ethanone: Contains a chlorine atom instead of the methylsulfanyl group, leading to different chemical properties.

Uniqueness

1-(2,3-Dihydroindol-1-yl)-2-(4-methylsulfanylphenoxy)ethanone is unique due to the presence of the methylsulfanyl group, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-(4-methylsulfanylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2S/c1-21-15-8-6-14(7-9-15)20-12-17(19)18-11-10-13-4-2-3-5-16(13)18/h2-9H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKNZWQMNNRVQKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)OCC(=O)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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